

2-(4-Fluorophenyl)benzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038

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An In-depth Technical Guide to 2-(4-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(4-Fluorophenyl)benzaldehyde**, a key intermediate in various fields of chemical synthesis. The information is structured to offer researchers and drug development professionals a detailed resource for utilizing this compound in their work.

Core Properties and Identifiers

2-(4-Fluorophenyl)benzaldehyde is an aromatic aldehyde featuring a fluorinated phenyl group, which enhances its reactivity and selectivity in numerous chemical reactions.^[1] It is recognized as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^[1]

General Information

| Property | Value | Source |
|-------------------|---|------------|
| IUPAC Name | 2-(4-fluorophenyl)benzaldehyde | [2] |
| Synonyms | 4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehyde | Chem-Impex |
| CAS Number | 192863-46-0 | [2] |
| Molecular Formula | C ₁₃ H ₉ FO | [2] |
| Molecular Weight | 200.21 g/mol | [2] |
| Appearance | White Solid | Chem-Impex |

Physical and Chemical Properties

| Property | Value | Source |
|--------------------|--------------------------|----------------------------|
| Purity | ≥ 95% | Chem-Impex |
| Storage Conditions | 0-8 °C, Inert atmosphere | Chem-Impex, Hebei Dangtong |
| XLogP3 | 3.4 | [2] |
| Exact Mass | 200.063743068 Da | [2] |
| Monoisotopic Mass | 200.063743068 Da | [2] |

Chemical Synthesis and Reactivity

2-(4-Fluorophenyl)benzaldehyde serves as a versatile intermediate, primarily due to its aldehyde functionality and the bi-aryl scaffold.[1] The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the properties of downstream products.[1] It readily undergoes transformations typical of aromatic aldehydes, such as nucleophilic addition and condensation reactions, making it a valuable precursor for complex molecular architectures.[1]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

While specific proprietary synthesis methods may vary, a common and powerful method for constructing the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide.^{[3][4]}

Reaction: 2-Bromobenzaldehyde with (4-Fluorophenyl)boronic acid.

Materials:

- 2-Bromobenzaldehyde (1.0 eq)
- (4-Fluorophenyl)boronic acid (1.2 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)^[5]
- Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)^{[3][5]}

Experimental Procedure:

- To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add 2-bromobenzaldehyde, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.
- Add the degassed solvent system to the vessel.
- Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).^[3]
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(4-fluorophenyl)benzaldehyde**.

This protocol is a representative example; optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.^[6]

Spectroscopic Data

Detailed spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

| Spectroscopy | Expected Characteristics |
|---------------------|---|
| ¹ H NMR | Signals corresponding to aromatic protons (approx. 7.0-8.0 ppm) and the characteristic aldehyde proton singlet (approx. 9.5-10.5 ppm). ^[7] |
| ¹³ C NMR | Resonances for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde (approx. 190-195 ppm). ^{[8][9]} |
| ¹⁹ F NMR | A signal corresponding to the fluorine atom on the phenyl ring. ^[8] |
| IR Spectroscopy | A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group (approx. 1700-1720 cm ⁻¹). Aromatic C-H and C=C stretching bands will also be present. ^{[10][11][12]} |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 200). ^{[13][14]} |

Applications in Research and Development

The unique structural features of **2-(4-Fluorophenyl)benzaldehyde** make it a valuable starting material in several areas:

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[\[1\]](#)
- **Organic Synthesis:** Its reactivity is harnessed to create complex molecules and novel compounds with desirable properties.[\[1\]](#)
- **Dyes and Pigments:** The compound is used in the production of dyes and pigments, where its structure contributes to the stability and vibrancy of the final products.[\[1\]](#)
- **Material Science:** It is explored for its potential in creating advanced materials like polymers and coatings.[\[1\]](#)

Safety and Handling

Understanding the hazards associated with **2-(4-Fluorophenyl)benzaldehyde** is critical for safe handling in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Code | Description | Source |
|--|------------|--------------------------------------|--|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319, H318 | Causes serious eye irritation/damage | [2] [15] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [15] |

Precautionary Statements

- **Prevention:** Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

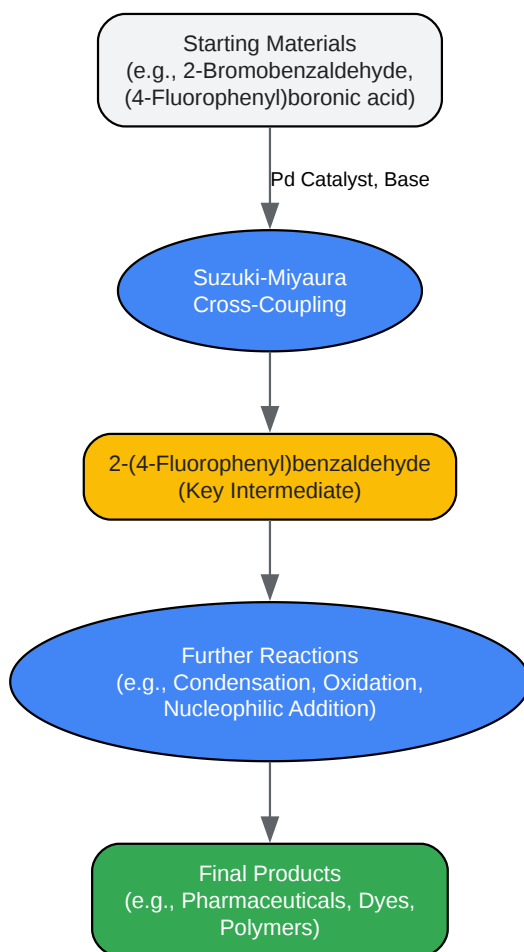
Do not eat, drink, or smoke when using this product.[15]

- Response:
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]
 - If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
 - If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[15]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[2]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[15]

Visualized Workflows

General Synthetic Workflow

The following diagram illustrates the role of **2-(4-Fluorophenyl)benzaldehyde** as a key intermediate in a multi-step synthesis process, typical in pharmaceutical or material science research.

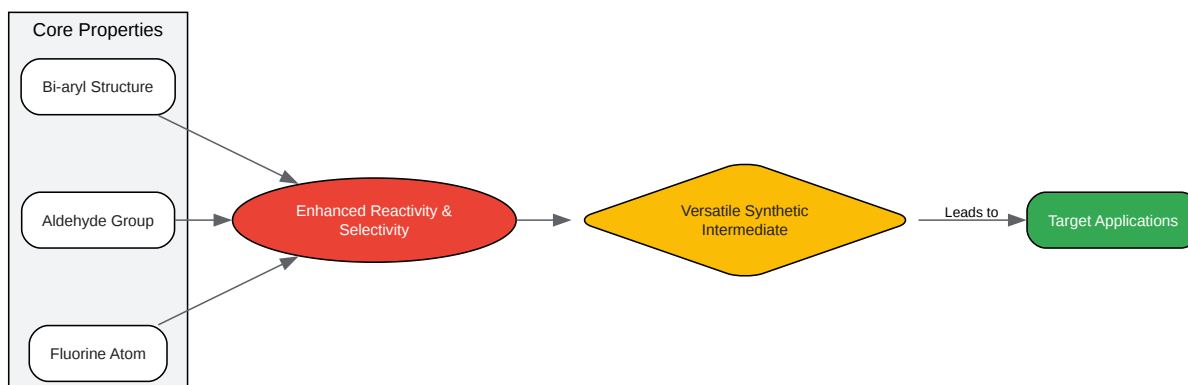


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Caption: Synthetic pathway using **2-(4-Fluorophenyl)benzaldehyde** as an intermediate.

Logical Relationship in Application Development

This diagram outlines the logical progression from the compound's fundamental properties to its final applications.



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Caption: From chemical properties to final research and development applications.

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- To cite this document: BenchChem. [2-(4-Fluorophenyl)benzaldehyde physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067038#2-4-fluorophenyl-benzaldehyde-physical-and-chemical-properties]

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